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Compound of Interest

Compound Name: 2-Hydrazinylphenol

Cat. No.: B8683941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Hydrazinylphenol and its

primary reaction intermediates: a representative hydrazone and the corresponding ortho-

quinone imine. This document is intended to serve as a valuable resource for researchers in

medicinal chemistry, organic synthesis, and drug development by offering a baseline for the

characterization of these and similar molecular structures.

Introduction
2-Hydrazinylphenol is a versatile aromatic compound containing both a nucleophilic hydrazine

moiety and a phenolic hydroxyl group. This unique combination of functional groups makes it a

valuable precursor in the synthesis of a wide range of heterocyclic compounds, many of which

exhibit significant biological activity. The reactivity of 2-Hydrazinylphenol is primarily centered

around two key transformations: condensation reactions with carbonyl compounds to form

hydrazones, and oxidation to form highly reactive quinone imines. Understanding the

spectroscopic signatures of the parent molecule and these key intermediates is crucial for

reaction monitoring, product characterization, and mechanistic studies.

This guide presents a comparative analysis of 2-Hydrazinylphenol, its hydrazone derivative

formed with formaldehyde, and the ortho-quinone imine intermediate using fundamental

spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared

(FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
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Reaction Pathways of 2-Hydrazinylphenol
The primary reactions of 2-Hydrazinylphenol investigated in this guide are its condensation

with a carbonyl compound (formaldehyde) to yield a hydrazone, and its oxidation to an ortho-

quinone imine. These pathways are fundamental to the synthetic utility of 2-Hydrazinylphenol.

Key Reaction Pathways of 2-Hydrazinylphenol

2-Hydrazinylphenol

Hydrazone Intermediate

+ H2C=O
(Condensation)

o-Quinone Imine Intermediate

[O]

Formaldehyde Oxidation

Click to download full resolution via product page

Figure 1. Reaction of 2-Hydrazinylphenol to form key intermediates.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Hydrazinylphenol and its

reaction intermediates. It is important to note that the data for the intermediates are based on

closely related structures and theoretical predictions due to the limited availability of direct

experimental spectra for these specific, simple derivatives.

Table 1: 1H and 13C NMR Spectroscopic Data
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Compound 1H NMR (δ, ppm) 13C NMR (δ, ppm)

2-Hydrazinylphenol

Aromatic protons: ~6.7-7.2

(m); Phenolic OH: ~9-10 (s,

broad); NH-NH2: ~4-5 (s,

broad)[1]

Aromatic carbons: ~115-150;

C-OH: ~150-155; C-NHNH2:

~140-145

Hydrazone Intermediate

Aromatic protons: ~6.8-7.3

(m); Phenolic OH: ~9-10 (s,

broad); N=CH2: ~7.5-8.0 (s);

NH: ~10-11 (s, broad)

Aromatic carbons: ~115-155;

C-OH: ~150-155; C-N= : ~140-

145; C=N: ~135-145

o-Quinone Imine
Olefinic protons: ~6.0-7.5 (m);

NH: ~7-8 (s, broad)

C=O: ~180-185; C=N: ~165-

175; Olefinic carbons: ~120-

140

Table 2: FTIR, Mass Spectrometry, and UV-Vis Spectroscopic Data

Compound FTIR (cm-1)
Mass Spectrometry
(m/z)

UV-Vis (λmax, nm)

2-Hydrazinylphenol

~3300-3400 (O-H, N-

H stretch); ~3000-

3100 (Ar C-H stretch);

~1500-1600 (C=C

stretch)[1]

[M+H]+: 125.06 ~270-280

Hydrazone

Intermediate

~3300-3400 (O-H, N-

H stretch); ~1620-

1650 (C=N stretch);

~1500-1600 (C=C

stretch)

[M+H]+: 137.07 ~280-320

o-Quinone Imine

~3300-3400 (N-H

stretch); ~1650-1680

(C=O stretch); ~1600-

1630 (C=N stretch)

[M]+•: 123.04
~350-450 and ~500-

600

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b2901144
https://www.benchchem.com/product/b2901144
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8683941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These

protocols are generalized and may require optimization based on the specific instrumentation

and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g.,

DMSO-d6 or CDCl3).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Acquisition:

Tune and shim the spectrometer for the specific sample and solvent.

Acquire a standard one-dimensional 1H NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio (typically 16-64 scans).

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the peaks to determine the relative number of protons.

13C NMR Acquisition:

Acquire a proton-decoupled 13C NMR spectrum. A larger number of scans is typically

required (e.g., 1024 or more) due to the lower natural abundance of 13C.

Process the data similarly to the 1H NMR spectrum.
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NMR Spectroscopy Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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